molecular formula C24H21ClFNS B2798947 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(2,5-dimethylphenyl)methyl]-1H-indole CAS No. 681279-98-1

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(2,5-dimethylphenyl)methyl]-1H-indole

Cat. No.: B2798947
CAS No.: 681279-98-1
M. Wt: 409.95
InChI Key: LTMDXLINVGHGAH-UHFFFAOYSA-N
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Description

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(2,5-dimethylphenyl)methyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(2,5-dimethylphenyl)methyl]-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The 2-chloro-6-fluorophenyl and 2,5-dimethylphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the appropriate thiol with the indole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(2,5-dimethylphenyl)methyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(2,5-dimethylphenyl)methyl]-1H-indole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Research: The compound is used to study the effects of indole derivatives on various biological systems, including their role in neurotransmission and hormonal regulation.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(2,5-dimethylphenyl)methyl]-1H-indole involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(2,5-dimethylphenyl)methyl]-1H-indole
  • **3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-[(2,4-dimethylphenyl)methyl]indole
  • **3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-[(2,3-dimethylphenyl)methyl]indole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chloro-6-fluorophenyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-[(2,5-dimethylphenyl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFNS/c1-16-10-11-17(2)18(12-16)13-27-14-24(19-6-3-4-9-23(19)27)28-15-20-21(25)7-5-8-22(20)26/h3-12,14H,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMDXLINVGHGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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